molecular formula C18H17N3O3S B11237710 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide

Katalognummer: B11237710
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VTVXGAOUMQPNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyridazinone ring, and a phenyl group, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinone ring and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-methylbenzenesulfonamide
  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-ethylbenzenesulfonamide
  • 2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-propylbenzenesulfonamide

Uniqueness

2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C18H17N3O3S

Molekulargewicht

355.4 g/mol

IUPAC-Name

2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H17N3O3S/c1-12-10-14(16-8-9-18(22)20-19-16)11-17(13(12)2)25(23,24)21-15-6-4-3-5-7-15/h3-11,21H,1-2H3,(H,20,22)

InChI-Schlüssel

VTVXGAOUMQPNDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2)C3=NNC(=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.